Theophylline-8-butyric acid is a compound that combines theophylline, a well-known xanthine derivative, with butyric acid. This compound has garnered interest due to its potential pharmacological applications, particularly in the fields of respiratory and metabolic health. Theophylline itself is primarily recognized for its role as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease, while butyric acid is noted for its beneficial effects on gut health and metabolism.
Theophylline-8-butyric acid can be classified under the category of xanthine derivatives. Xanthines are a group of compounds that include caffeine, theophylline, and theobromine, which are known for their stimulant properties. Butyric acid, on the other hand, is a short-chain fatty acid produced in the gut through the fermentation of dietary fibers. The combination of these two compounds results in a unique molecule that may exhibit synergistic effects.
The synthesis of theophylline-8-butyric acid typically involves several steps:
The detailed procedure can vary based on specific experimental conditions and desired yields. For instance, one method described involves dissolving theophylline-8-butyric acid in acetic anhydride and heating it to promote reaction completion .
The molecular structure of theophylline-8-butyric acid includes a xanthine backbone with a butyric acid moiety attached at the 8-position. This structural modification is crucial as it influences both solubility and biological activity.
Nuclear magnetic resonance spectroscopy can be used to confirm structural integrity by analyzing chemical shifts associated with different hydrogen and carbon environments .
Theophylline-8-butyric acid can participate in various chemical reactions due to its functional groups:
The mechanism of action for theophylline-8-butyric acid is multifaceted:
Analytical techniques such as high-performance liquid chromatography can be employed to assess purity and stability over time .
Theophylline-8-butyric acid has potential applications in various scientific fields:
Theophylline-8-butyric acid and its structural analogs exhibit dose-dependent lipase inhibition through reversible binding mechanisms. Studies on Fu Brick Theophylline (FBT), a closely related derivative, demonstrate an IC₅₀ value of 1.02 ± 0.03 μg/mL against pancreatic lipase, indicating potent inhibitory activity. Enzyme kinetic analyses reveal a mixed-type inhibition model characterized by increased Michaelis constant (Km) and decreased maximum reaction velocity (Vmax). This dual alteration confirms simultaneous interference with enzyme-substrate binding and catalytic efficiency [2] [9].
Lineweaver-Burk plots further illustrate that inhibition constants for free enzyme (Ki = 0.93 mM) and enzyme-substrate complex (Kis = 1.78 mM) govern the interaction. The reversible nature is evidenced by linear relationships between residual enzyme activity and enzyme concentration across inhibitor concentrations, confirming non-covalent binding dynamics [2]. Methylxanthine derivatives like theophylline show stronger inhibition against short-chain triglycerides (62.79% inhibition) compared to long-chain substrates (29.89%), suggesting substrate-specific binding affinity [9].
Table 1: Kinetic Parameters of Theophylline Derivatives in Lipase Inhibition
Parameter | FBT | Theophylline |
---|---|---|
IC₅₀ | 1.02 μg/mL | 15 mmol/L* |
Inhibition Type | Mixed | Mixed/Noncompetitive |
Ki | 0.93 mM | Not Reported |
Kis | 1.78 mM | Not Reported |
*Tripalmitate hydrolysis [2] [9]
Molecular docking simulations elucidate the steric interference mechanism of theophylline-8-butyric acid analogs. FBT forms hydrogen bonds between its C2 carbonyl oxygen and Tyr195 residue in pancreatic lipase's catalytic triad. Additional hydrophobic interactions involve residues Ser237, Glu220, Asp238, Pro194, Ile193, Arg196, and Thr236, creating a multi-point binding network [2].
The butyric acid moiety extends the molecule's orientation, partially occupying the lipase substrate-binding cavity while protruding into adjacent hydrophobic regions. This dual positioning explains the observed mixed inhibition: the compound competitively blocks substrate access while allosterically distorting catalytic conformation. The binding energy profile (−8.2 kcal/mol) confirms high-affinity stabilization within the active site [2] [6]. Compared to caffeine or theobromine, theophylline derivatives exhibit superior steric complementarity due to their planar purine ring and flexible alkyl side chains, enabling deeper cavity penetration [9].
Fluorescence quenching studies provide evidence for static complex formation between theophylline analogs and lipase. Titration of FBT into lipase solutions produces a concentration-dependent reduction in intrinsic fluorescence intensity at 340 nm (excitation: 280 nm) without spectral shifts. Stern-Volmer analysis yields a quenching constant (KSV) of 2.39 × 10² M⁻¹ and a bimolecular quenching rate (Kq) of 2.39 × 10¹⁰ M⁻¹s⁻¹ [2] [7].
The Kq value exceeds the maximum diffusion-controlled collision rate (∼10¹⁰ M⁻¹s⁻¹), confirming static quenching via ground-state complexation. Scatchard plots reveal a binding constant (KA) of 3.12 × 10³ M⁻¹ with ∼1.7 binding sites per lipase molecule, indicating cooperative binding behavior. This contrasts with dynamic quenching, which requires excited-state collisions and shows linear Stern-Volmer plots without binding constant saturation [2] [7].
Table 2: Fluorescence Quenching Parameters of FBT-Lipase Interaction
Parameter | Value | Interpretation |
---|---|---|
KSV | 2.39 × 10² M⁻¹ | High affinity complex |
Kq | 2.39 × 10¹⁰ M⁻¹s⁻¹ | Exceeds diffusion limit |
KA | 3.12 × 10³ M⁻¹ | Moderate binding affinity |
Binding Sites (n) | 1.745 | Cooperative binding |
Theophylline-8-butyric acid derivatives modulate lipid metabolism through dual pathways: direct lipase inhibition and downstream signaling effects. In obese murine models, FBT reduces adipose tissue mass by 79.54% during tributyrin hydrolysis and decreases hepatocyte lipid accumulation by suppressing fatty acid synthase (FAS) expression. This correlates with 27% lower serum triglycerides and 33% reduced total cholesterol [2] [4].
At the cellular level, these compounds:
The butyric acid component contributes to epigenetic regulation through histone deacetylase (HDAC) inhibition. This increases histone acetylation at promoters of circadian clock genes (Bmal1, Clock), restoring metabolic rhythm in obese models and accelerating lipid catabolism [8]. Combined with reduced dietary fat absorption (20-25% fecal fat increase), these mechanisms position theophylline-8-butyric acid as a multi-target anti-obesity agent [2] [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9